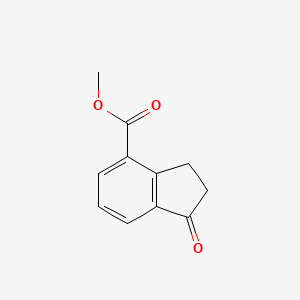

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Descripción

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate (CAS: 55934-10-6) is a β-ketoester featuring a bicyclic indene scaffold with a ketone group at position 1 and a methyl ester at position 2. Its structure renders it valuable in enantioselective organocatalysis, particularly in reactions like α-amination and perfluoroalkylation . The compound is commercially available (e.g., from Combi-Blocks at 95% purity) but has been listed as discontinued in some supplier catalogs .

Propiedades

IUPAC Name |

methyl 1-oxo-2,3-dihydroindene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGSYJMONFCBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434117 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-10-6 | |

| Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Base-Catalyzed Carboxymethylation of 1-Indanone

One of the most documented and efficient methods involves the carboxymethylation of 1-indanone using dimethyl carbonate under basic conditions:

-

- 1-Indanone (starting material)

- Dimethyl carbonate (carboxymethylating agent)

- Sodium hydride (60% w/w) as a strong base

- Tetrahydrofuran (THF) as solvent

- Inert atmosphere (nitrogen)

- Reaction temperature: room temperature initially, then reflux for 2 hours

Procedure:

Sodium hydride is added to a mixture of dimethyl carbonate and THF under nitrogen. A solution of 1-indanone in THF is added dropwise. The mixture is refluxed for 2 hours until completion (monitored by TLC). The reaction mixture is then quenched with 1M HCl and ice, followed by extraction with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the product as a black oil.Yield: Approximately 99%

Notes:

This method is advantageous due to the use of dimethyl carbonate, a relatively green reagent, and the high yield obtained. The reaction proceeds via enolate formation of 1-indanone, which then attacks dimethyl carbonate to form the methyl ester at the 4-position.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Indanone + NaH + Dimethyl carbonate in THF, reflux 2h | Formation of methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate intermediate |

| 2 | Quench with 1M HCl, extract with EA | Isolation of product as black oil |

Multi-Step Synthesis via Friedel-Crafts Acylation and Decarboxylation

Another reported synthetic route involves a more complex sequence starting from substituted benzaldehydes and malonate derivatives:

-

- Condensation of 2-bromobenzaldehyde with diethyl malonate under acidic/basic conditions (PhCOOH/Piperidine/PhMe)

- Reduction with sodium borohydride

- Hydrolysis with sodium hydroxide

- High-temperature decarboxylation (~165°C)

- Friedel-Crafts acylation

- Final reaction with cuprous cyanide or zinc cyanide to yield related indene derivatives

Relevance:

Although this method is primarily used to prepare 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile derivatives, it demonstrates the versatility of Friedel-Crafts acylation and decarboxylation in constructing the indene core with functional groups at the 4-position.

Related Esterification and Halogenation Methods

- Preparation of methyl esters of indanone derivatives can also be achieved by halogenation followed by esterification steps, as reported in supporting literature for related compounds. For example, methyl 2-chloro-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate was prepared by halogenation of the corresponding methyl ester followed by purification via column chromatography. This approach can be adapted for the 4-carboxylate derivative with appropriate modifications.

Analytical and Purification Details

Purification: Typically involves extraction with ethyl acetate, drying over anhydrous agents, and concentration under reduced pressure. Further purification can be done by column chromatography using hexane/ethyl acetate mixtures.

-

- NMR (1H and 13C) confirms the structure and purity.

- Melting point and boiling point measurements align with literature values.

- Mass spectrometry and IR spectroscopy can be used for further confirmation.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Indanone | NaH, Dimethyl carbonate, THF, reflux 2h | 99 | Direct carboxymethylation, high yield |

| 2 | 2-Bromobenzaldehyde + Diethyl malonate | Condensation, NaBH4 reduction, NaOH hydrolysis, decarboxylation, Friedel-Crafts acylation | Not specified | Multi-step, complex but versatile |

| 3 | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Halogenation, column chromatography | Not specified | Adaptable for related esters |

Research Findings and Practical Considerations

The base-catalyzed carboxymethylation method (Method 1) is preferred for laboratory synthesis due to its simplicity, high yield, and use of relatively safe reagents. The reaction requires careful handling of sodium hydride under inert atmosphere to avoid moisture and air sensitivity.

Multi-step methods involving Friedel-Crafts acylation and decarboxylation provide access to a broader range of functionalized indene derivatives but are more time-consuming and require careful control of reaction conditions.

Solubility and formulation data indicate that this compound can be prepared as stock solutions in DMSO and other solvents for biological assays, highlighting its utility in pharmaceutical research.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism by which Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural Isomers and Substituent Variations

Key analogs differ in ester group positions (2, 4, 5) or substituents (Table 1):

Reactivity in Enantioselective Catalysis

Commercial Availability

- Niche suppliers : Available in milligram to gram quantities for research (e.g., Combi-Blocks QC-6558) .

Key Research Findings

- Steric and Electronic Effects : Positional isomerism (2 vs. 4 vs. 5) significantly impacts enantioselectivity. The 2-carboxylate’s proximity to the ketone group reduces steric hindrance, enabling moderate ee in amination , while the 4-carboxylate’s distal ester may favor perfluoroalkylation .

- Halogenated Derivatives : Bromination at position 6 (CAS: 1344714-40-4) introduces reactivity for cross-coupling, expanding utility in medicinal chemistry .

Actividad Biológica

Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a distinctive indene ring structure with a ketone and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 190.2 g/mol. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for disease progression in various models.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antioxidant Effects : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related damage.

Antimicrobial Activity

Recent studies have reported that this compound demonstrates significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound has the potential to be developed into an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results from these studies are summarized in the following table:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 30 | Moderate cytotoxicity |

| A549 | 20 | High cytotoxicity |

These findings suggest that while the compound exhibits some cytotoxic effects, further studies are needed to evaluate its therapeutic index and safety for potential clinical use .

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives for enhanced biological activity. Researchers modified the compound's structure to improve its potency against specific targets. The most promising derivatives showed improved enzyme inhibition rates compared to the parent compound, suggesting a structure-activity relationship that could guide future drug development efforts .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via base-mediated reactions. A representative method involves treating 2,3-dihydro-1H-inden-1-one with NaH in dimethyl carbonate (DMC) under reflux (80°C for 2 hours), achieving ~64% yield after purification by flash chromatography (EtOAc/pentane mixtures) . Critical parameters include stoichiometric control of NaH (2.2 equiv) and inert atmosphere to prevent side reactions. Lower yields (~66%) are observed in alternative protocols using ethyl acetate extraction and silica gel chromatography .

Q. What purification techniques are most effective for isolating this compound?

- Answer : Flash chromatography with gradients of ethyl acetate in pentane (e.g., 0–50%) effectively removes byproducts. Post-synthesis, acidification with HCl and ethyl acetate extraction are recommended before chromatographic purification . For small-scale syntheses, recrystallization from DMF/acetic acid mixtures may be employed .

Q. How is the structural integrity of the compound validated post-synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is primary:

- ¹H NMR (CDCl₃): Peaks at δ 7.78 (d, J = 7.7 Hz, ArH), 3.80 (s, OCH₃), and 3.40–3.74 (m, CH₂) confirm the indanone core and ester moiety .

- X-ray crystallography resolves planar indenone systems (r.m.s. deviation = 0.036 Å) and hydrogen-bonded C(6) chains in crystalline states .

Q. What are the stability and storage requirements for this compound?

- Answer : Store sealed at 2–8°C in dry conditions to prevent hydrolysis or oxidation. Stability tests indicate degradation above 50°C; avoid exposure to moisture or reactive solvents .

Advanced Research Questions

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Answer : Electrophilic alkynylation with reagents like TIPS-Ts-EBZ introduces ethynyl groups at the 2-position, enabling click chemistry applications. Yields exceed 90% under cryogenic (-78°C) conditions with tetrabutylammonium fluoride catalysis . Bromination at the 5-position (e.g., using NBS) generates intermediates for cross-coupling reactions .

Q. What analytical challenges arise in characterizing keto-enol tautomerism in this compound?

- Answer : NMR reveals a 6:1 keto-enol equilibrium (δ 10.36 ppm for enolic OH). Dynamic HPLC or variable-temperature NMR can quantify tautomer ratios, critical for reactivity studies . IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HRMS ([M+H]+ = 205.0735) further validate tautomeric forms .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) simulations highlight nucleophilic susceptibility at the 4-carboxylate group and electrophilic activity at the 1-oxo position. Molecular docking studies suggest potential interactions with enzymatic active sites (e.g., CCR5 receptors) for drug discovery .

Q. What methodologies resolve contradictions in reported synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.